molecular formula C22H29ClN4O3S B2498227 N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-65-3

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2498227
CAS No.: 898445-65-3
M. Wt: 465.01
InChI Key: DUTKBKCFDFRKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29ClN4O3S and its molecular weight is 465.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activity : Research has shown the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using various starting materials and synthesis processes. These compounds have shown good antibacterial and antifungal activities comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis, Antiinflammatory and Analgesic Activity : Another area of application involves the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities. These compounds have been evaluated for their effectiveness in providing pain relief and reducing inflammation, showing promising results in preclinical models (Sondhi et al., 2009).

Pharmacokinetics and Disposition

Pharmacokinetics and Disposition in Clinical Trials : Compounds such as the thiouracil derivative PF-06282999 have been investigated for their pharmacokinetics and disposition across animals and humans. This research is crucial for understanding the metabolism, absorption, distribution, and excretion of these compounds, which is essential for their development as potential treatments for diseases. Such studies help in predicting human pharmacokinetics and determining the principal clearance mechanisms, which are vital for dosing and safety assessments in clinical trials (Jennifer Q. Dong et al., 2016).

Chemical Synthesis and Mechanistic Studies

Heterocyclic Synthesis : The creation of new heterocyclic compounds through the reaction of certain precursors demonstrates the diverse chemical synthesis applications of complex molecules. These synthetic routes allow for the development of novel compounds with potential pharmaceutical applications, including as insecticides, antimicrobial agents, and in other therapeutic areas (Elian et al., 2014).

Environmental and Agricultural Applications

Herbicide Metabolism and Environmental Impact : Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes provide insights into the environmental and health impacts of agricultural chemicals. Understanding the metabolic pathways and potential toxicities of these compounds is essential for assessing their safety and environmental persistence (Coleman et al., 2000).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O3S/c1-4-26(5-2)11-12-27-18-8-6-7-16(18)21(25-22(27)29)31-14-20(28)24-17-13-15(23)9-10-19(17)30-3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTKBKCFDFRKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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